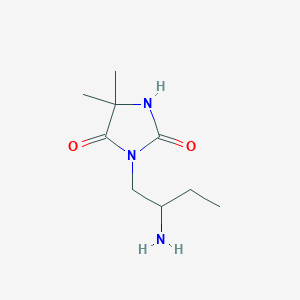
3-(2-氨基丁基)-5,5-二甲基咪唑烷-2,4-二酮
描述
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H17N3O2 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗抑郁研究
依替拉明在 20 世纪 60 年代作为一种非肼类可逆单胺氧化酶抑制剂被开发出来,用于治疗抑郁症 。尽管由于安全问题而被撤出市场,但其作用机制仍在科学研究中。据信其抗抑郁活性与其抑制单胺氧化酶的能力有关,这可能使其成为开发具有类似机制的新型抗抑郁剂的兴趣对象。
神经递质释放研究
研究表明,依替拉明可以突触前释放 5-羟色胺,以及少量去甲肾上腺素和多巴胺 。这一特性使其成为研究神经递质释放对情绪和行为的影响的宝贵工具,这可能有助于开发针对这些途径的药物。
精神兴奋剂作用分析
依替拉明表现出兴奋和致幻作用,其强度低于 α-甲基色胺,但类似于 MDMA 等致幻剂 。这使其成为分析精神兴奋剂作用及其潜在治疗应用的化合物,例如在治疗某些情绪障碍中的应用。
5-羟色胺系统研究
由于其对 5-羟色胺系统的影响,依替拉明是一种有用的化合物,可用于研究 5-羟色胺在各种生理和病理过程中的作用 。这包括对情绪调节、焦虑症以及 5-羟色胺能药物的潜在治疗作用的研究。
比较药理学
依替拉明与其他基于吲哚的致幻剂在结构上的相似性允许进行比较药理学研究 。研究人员可以将其效果与其他化合物的效果进行比较,以更好地了解致幻剂的药效动力学及其潜在的医疗用途。
药物滥用和非法使用预防
由于依替拉明已被用作娱乐性药物,因此研究其作用对于制定与药物滥用相关的政策和预防策略至关重要 。了解其药理学特征有助于开发更好的教育计划和干预措施,以预防非法使用。
作用机制
- Stimulant Activity : α-ethyltryptamine’s stimulant effects are reminiscent of amphetamine-derived drugs like 3,4-methylenedioxy-N-methylamphetamine (MDMA) . It shares some similarities with MDMA, including serotonin release pre-synaptically, as well as lesser amounts of norepinephrine and dopamine .
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to changes in the biochemical pathways they regulate.
Cellular Effects
The effects of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to release serotonin pre-synaptically, which can alter mood and behavior . Additionally, it impacts the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters such as serotonin and dopamine . This change in enzyme activity can lead to alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxicity studies have indicated that high doses can result in adverse effects such as neurotoxicity and behavioral changes.
Metabolic Pathways
3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its role in altering the balance of neurotransmitter levels in the brain .
Transport and Distribution
The transport and distribution of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been shown to interact with serotonin transporters, facilitating its uptake into neurons .
Subcellular Localization
The subcellular localization of 3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with target enzymes and proteins, ultimately influencing its biochemical effects .
属性
IUPAC Name |
3-(2-aminobutyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-4-6(10)5-12-7(13)9(2,3)11-8(12)14/h6H,4-5,10H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBHWSWLOHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)C(NC1=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



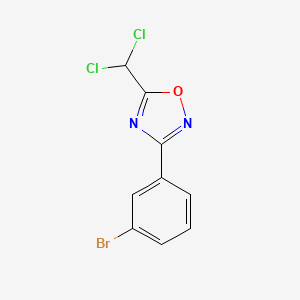
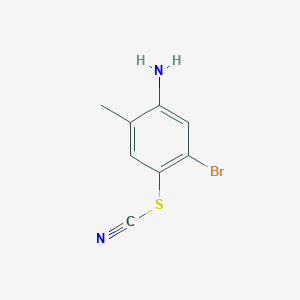
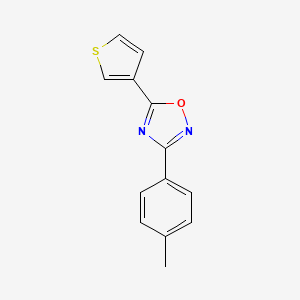


![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)


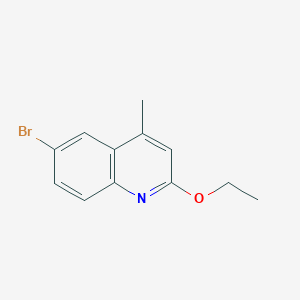
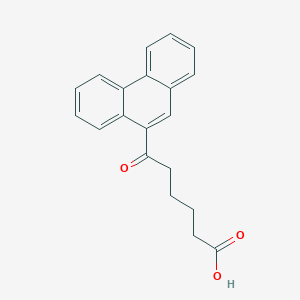
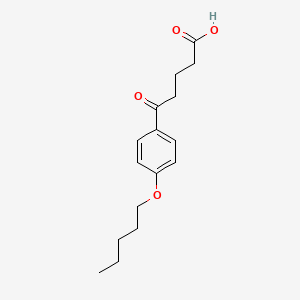
![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)
